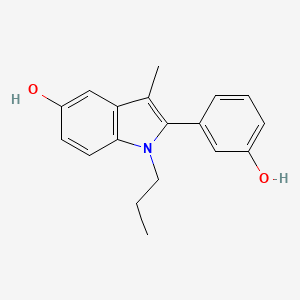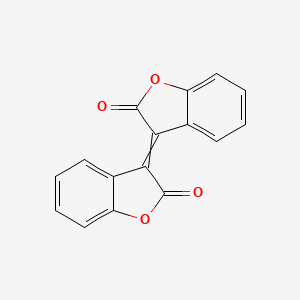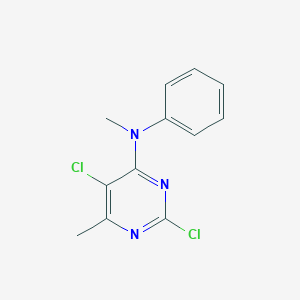![molecular formula C24H18N4O9S2 B14361890 4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] CAS No. 90286-96-7](/img/structure/B14361890.png)
4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is a complex organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by an oxybis linkage and attached to benzene-1-sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] typically involves the reaction of 4-nitrophenylamine with benzene-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrophenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The oxybis linkage is introduced through a subsequent reaction involving the coupling of two sulfonamide units via an oxygen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4,4’-Oxybis[N-(4-aminophenyl)benzene-1-sulfonamide].
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives at the benzylic positions.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Oxybis(benzenesulfonyl hydrazide)
- 4,4’-Oxybis(benzene-1,2-diamine)
Comparison
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. Compared to 4,4’-Oxybis(benzenesulfonyl hydrazide), it has different reactivity and potential applications due to the nitro groups. Similarly, 4,4’-Oxybis(benzene-1,2-diamine) lacks the nitro groups, resulting in different chemical behavior and biological activity.
Eigenschaften
| 90286-96-7 | |
Molekularformel |
C24H18N4O9S2 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-4-[4-[(4-nitrophenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)19-5-1-17(2-6-19)25-38(33,34)23-13-9-21(10-14-23)37-22-11-15-24(16-12-22)39(35,36)26-18-3-7-20(8-4-18)28(31)32/h1-16,25-26H |
InChI-Schlüssel |
RQHFBQKHVQDGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)






